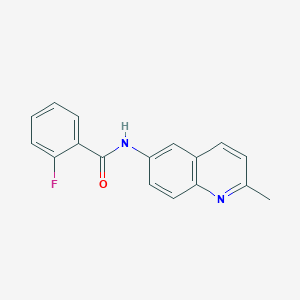

![molecular formula C22H25N3O2 B5549199 N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N2-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N1,N2-dimethylglycinamide" involves multi-step chemical reactions, often starting from quinoline or its derivatives. For instance, the synthesis of similar quinoline derivatives has been achieved through reactions involving dimethylformamide as carbon synthons, demonstrating the versatility of DMF in contributing methyl, acyl, and amino groups in heterocycle syntheses (Li et al., 2021).

Molecular Structure Analysis

The molecular structure of related quinoline derivatives has been detailed through crystallography, showing specific arrangements and bonding patterns. For example, studies on similar compounds have revealed intricate molecular structures stabilized by intermolecular hydrogen bonding and secondary intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can vary widely, depending on the functional groups attached to the core quinoline structure. The synthesis and functionalization processes often include nucleophilic substitutions, cyclization reactions, and the introduction of various side chains, which significantly affect the chemical properties of the final compounds (Dyablo et al., 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, modifications in the side chains or functional groups can alter these properties significantly, affecting the compound's application and effectiveness in various fields (Wen et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the quinoline core and the attached functional groups. Research on quinoline derivatives has shown that specific substitutions at strategic positions can enhance certain chemical properties, such as increased hypolipidemic activity, demonstrating the importance of structural modifications (Kurogi et al., 1996).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Synthesis of Analogues: The synthesis of quinoline derivatives, including those structurally similar to N

2-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N1,N2-dimethylglycinamide, has been explored to evaluate their potential as hypolipidemic agents and for other pharmacological activities. Studies detail the synthesis of novel quinazolines and quinazolinones, highlighting the structure-activity relationship of these compounds (Kurogi et al., 1996). - Crystal and Solution Structures: Research on di-n-butyltin(IV) complexes with quinoline derivatives demonstrates the influence of tin coordination geometry on self-assembly processes, providing insights into the synthesis of complex structures with potential applications in materials science and catalysis (Baul et al., 2009).

Pharmacological and Biological Activities

- Anticancer Activity: Several studies have synthesized and evaluated quinoline derivatives for their in vitro anticancer activity, establishing structure-activity relationships and identifying promising anticancer agents. These compounds have shown selective inhibitory activity against specific cancer cell lines, suggesting their potential as lead compounds for further optimization (Chen et al., 2011).

- Antitumor Properties: Research on fused tetracyclic quinoline derivatives has investigated their DNA intercalative properties, cytotoxicity, and antitumor activity, highlighting the correlation between the ability to induce topoisomerase II-dependent DNA cleavage and antitumor efficacy in vivo (Yamato et al., 1989).

Mechanistic and Methodological Studies

- Mechanistic Insights into Dephosphorylation: A study provided mechanistic insights into the regioselective dephosphorylation of phosphate prodrugs, contributing to the understanding of the synthesis and potential applications of phosphorylated quinoline derivatives in antitumor therapies (Cheng et al., 2013).

properties

IUPAC Name |

2-[[2-(4-methoxyphenyl)-8-methylquinolin-3-yl]methyl-methylamino]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-15-6-5-7-17-12-18(13-25(3)14-20(26)23-2)22(24-21(15)17)16-8-10-19(27-4)11-9-16/h5-12H,13-14H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDZHUJILMJXCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)C3=CC=C(C=C3)OC)CN(C)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5549169.png)

![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)